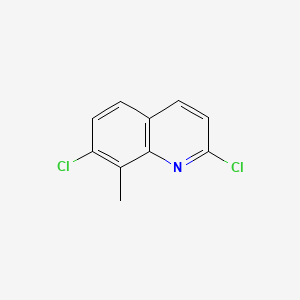

2,7-Dichloro-8-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

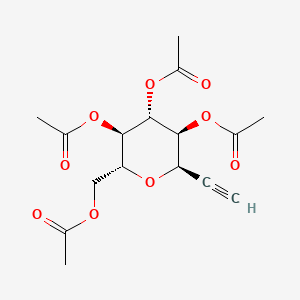

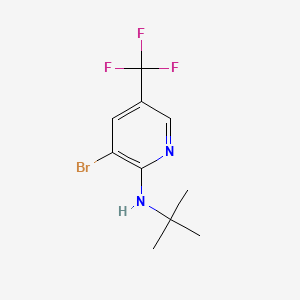

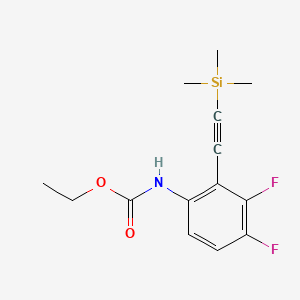

“2,7-Dichloro-8-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a nitrogen-containing bicyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives, including “this compound”, has been a subject of interest in medicinal chemistry research . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . The chemical modification of quinoline is one of the common approaches used in drug discovery, resulting in improved therapeutic effects .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 212.075 Da and the monoisotopic mass is 210.995560 Da .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 212.08 . The compound is typically stored at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

Research has demonstrated the utility of 2,7-Dichloro-8-methylquinoline and its derivatives in the synthesis of biologically important compounds. For instance, studies on the synthesis of hydroxyhaloquinolines reveal the chemical's role in producing crystalline compounds with potential biological importance (G. Małecki et al., 2010). These compounds have been characterized through various spectroscopic methods, indicating a strong foundation for further pharmacological applications.

Antimicrobial Potentials

The antimicrobial activity of derivatives related to this compound has been a subject of research, highlighting its significance in developing natural preservatives against foodborne bacteria (Min-Gi Kim et al., 2014). This research underscores the compound's potential in enhancing food safety and shelf life, providing an eco-friendly alternative to synthetic preservatives.

Applications in Cancer Research

Studies on specific derivatives of this compound, such as 2,4-Dichloro-6-methylquinoline, have explored their cytotoxic and apoptotic activities on cancer cell lines. For instance, the compound's anti-cancer activity against human oral carcinoma cell lines has been evaluated, indicating its potential as an anti-cancer agent (R. Somvanshi et al., 2008).

Therapeutic and Diagnostic Applications

Research involving the adsorption behavior of quinoline derivatives on fullerene-like nanocages has opened new avenues for therapeutic and diagnostic applications. Such studies suggest the potential of these compounds in probing and possibly treating diseases like COVID-19, showcasing their utility in pharmaceutical research (Z. Ullah et al., 2022).

Material Science and OLED Applications

In the realm of material science, the synthesis and characterization of tin(IV) complexes with 8-hydroxyquinoline derivatives demonstrate the potential of these compounds in the fabrication of organic light-emitting diodes (OLEDs). Such research indicates their application in developing advanced materials for electronics and lighting (Y. Fazaeli et al., 2012).

Safety and Hazards

Future Directions

The future directions for “2,7-Dichloro-8-methylquinoline” could involve further exploration of its synthesis and biological activities. Given its structural similarity to other quinoline derivatives that have shown promising biological activities, it could be a potential candidate for drug development .

Mechanism of Action

Target of Action

It’s structurally similar compound, chlorquinaldol, is known to have antiseptic properties and is used in the treatment of bacterial infections .

Mode of Action

It’s suggested that 8-hydroxyquinolines, a group to which these compounds belong, are known to be bidentate chelators of several metal ions which act as critical enzyme cofactors .

Biochemical Pathways

It’s worth noting that the structurally similar compound, chlorquinaldol, is known to have antimicrobial properties, suggesting that it may interfere with the biochemical pathways essential for the survival and replication of microorganisms .

Result of Action

Given its structural similarity to chlorquinaldol, it may exhibit similar antimicrobial properties .

Properties

IUPAC Name |

2,7-dichloro-8-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWUNDFOALTTAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682423 |

Source

|

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-97-2 |

Source

|

| Record name | 2,7-Dichloro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)

![5-Bromo-3,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B577905.png)

![5-Chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577911.png)